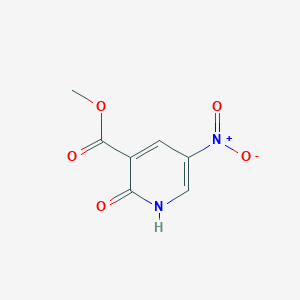![molecular formula C18H22N4O3 B2984678 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one CAS No. 2380060-54-6](/img/structure/B2984678.png)
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one is an organic compound that has captured the interest of researchers due to its unique structure and diverse applications. This compound is characterized by its intricate arrangement of functional groups, making it a subject of extensive study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one involves a multi-step process. The typical synthetic route starts with the preparation of the pyrimidine derivative, which is then subjected to etherification with a piperidine intermediate. This intermediate is subsequently reacted with 1-methylpyridin-2-one under specific reaction conditions, such as controlled temperature and solvent choice, to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to optimize yield and reduce production time. The process might include automated monitoring and adjustment of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions primarily at the piperidine and pyridin-2-one moieties.
Reduction: Reduction reactions typically occur at the carbonyl group, potentially converting it into corresponding alcohol.
Substitution: The presence of the pyrimidine and pyridine rings allows for various substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used for the reduction.
Substitution Reactions: Various halogens or alkylating agents under suitable catalysts and solvents.
Major Products Formed
Oxidation and reduction reactions can lead to the formation of alcohols, ketones, or further oxidized products. Substitution reactions typically yield variously substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one has a range of applications:
Chemistry: It is utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules, contributing to understanding biochemical pathways.
Medicine: Research investigates its potential therapeutic effects, possibly targeting specific molecular pathways implicated in diseases.
Industry: It finds applications in the development of specialized materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects is closely tied to its interaction with cellular targets. The compound likely binds to specific enzymes or receptors, modulating their activity and thereby influencing biochemical pathways. The exact molecular targets and pathways remain a subject of ongoing research.
Comparison with Similar Compounds
Uniqueness and Similarities
Compared to other compounds with similar structures, 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity.
List of Similar Compounds
3-[4-(Pyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
3-[4-(5-Propylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
These compounds share structural similarities but may differ in their specific substituents, leading to variations in their properties and applications.
Conclusion
The study of this compound opens up numerous avenues for scientific exploration Its complex structure and versatile reactivity make it a valuable compound across multiple domains, from synthetic chemistry to potential therapeutic applications
Properties
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-13-11-19-18(20-12-13)25-14-6-9-22(10-7-14)17(24)15-5-4-8-21(2)16(15)23/h4-5,8,11-12,14H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYVWYBHDKSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
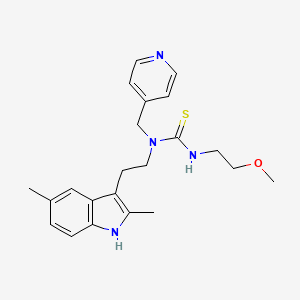
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
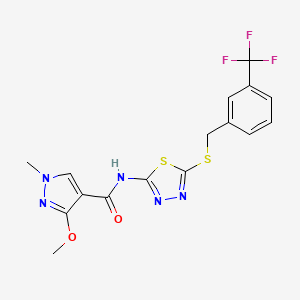
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
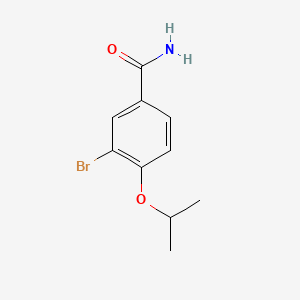
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
![5-chloro-N-[3-(difluoromethoxy)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2984606.png)
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)

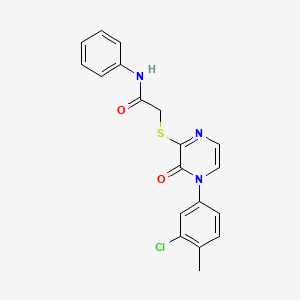

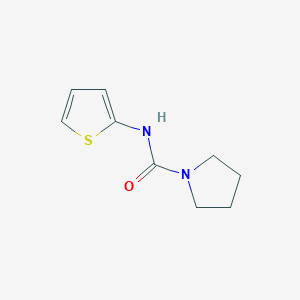
![N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2984617.png)
